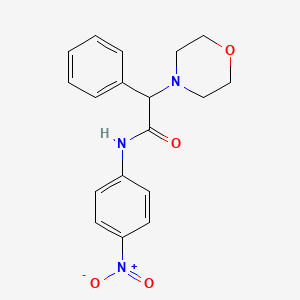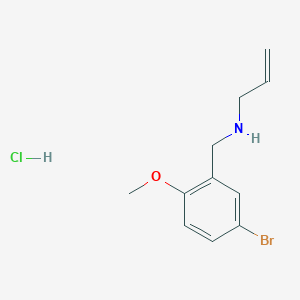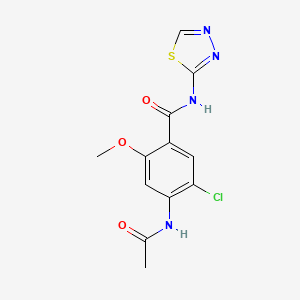![molecular formula C10H10N4S2 B4236616 3-isopropyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4236616.png)
3-isopropyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Overview
Description
3-isopropyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research in recent years. It belongs to the class of triazolo-thiadiazole derivatives, which have shown potential in various biological activities.
Mechanism of Action
The mechanism of action of 3-isopropyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, several studies have suggested that it may act by inhibiting the activity of enzymes or proteins involved in the growth or survival of microorganisms or cancer cells. For example, it has been reported to inhibit the activity of DNA gyrase and topoisomerase IV in bacteria, which are essential for DNA replication and transcription. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
3-isopropyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to cellular components. It has also been reported to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. Moreover, it has been shown to increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase, which protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 3-isopropyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. It is also relatively easy to synthesize and has shown low toxicity in animal studies. However, one of the limitations is its poor solubility in water, which can affect its bioavailability and limit its use in certain applications. Moreover, its mechanism of action is not fully understood, which can hinder its optimization for specific targets.
Future Directions
Several future directions can be explored in the research of 3-isopropyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the potential areas is the development of new derivatives with improved solubility and bioavailability. Moreover, its mechanism of action can be further elucidated to optimize its activity for specific targets. Additionally, its potential in other biological activities, such as anti-inflammatory and antioxidant properties, can be explored. Furthermore, its efficacy in animal models can be investigated to evaluate its potential for clinical use.
Scientific Research Applications
3-isopropyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential in various biological activities. One of the significant applications is its antimicrobial activity against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also shown antifungal activity against Candida albicans and Aspergillus niger. Moreover, it has been investigated for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.
properties
IUPAC Name |
3-propan-2-yl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S2/c1-6(2)8-11-12-10-14(8)13-9(16-10)7-4-3-5-15-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFZPXPISHBIAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(S2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-ethoxyphenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4236538.png)





![(2-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4236596.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B4236604.png)
![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl){[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B4236607.png)
![1-(2-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxamide](/img/structure/B4236610.png)



![2-(2-chlorophenoxy)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4236626.png)